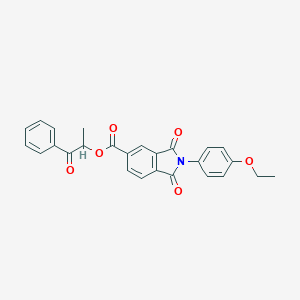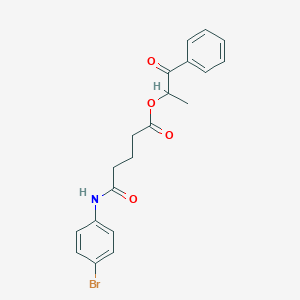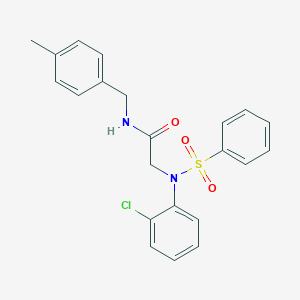
3-iodo-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-N-isopropylbenzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic molecule that has been used in scientific research for various purposes.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One study highlighted the development of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This catalyst showed greater reactivity than 2-iodo-N-isopropylbenzamide and facilitated the synthesis of γ-lactones efficiently, highlighting its practical application in organic synthesis (Yakura et al., 2018).
Organic Synthesis Enhancements
Another research effort described the use of porous material-immobilized iodo-Bodipy as an efficient, recyclable photocatalyst for photoredox catalytic organic reactions. This work showcased the potential of iodo-derivatives in enhancing photoredox catalytic processes, particularly in the preparation of pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).
Structural Analysis
A contrasting study of three-dimensional framework structures in isomeric compounds, including 2-iodo-N-(2-nitrophenyl)benzamide, provided insights into the role of iodo-nitro interactions in influencing the molecular architecture. This research contributes to understanding the structural aspects of similar compounds and their potential applications in material science (Wardell et al., 2005).
Photoredox Catalysis
Iodo-Bodipys were explored as visible-light-absorbing dual-functional photoredox catalysts, demonstrating their utility in the formation of C–C bonds through various catalytic mechanisms. This study underscores the versatility of iodo-derivatives as organic catalysts in photoredox catalysis, expanding the scope of their applications in synthesizing highly functionalized organic compounds (Huang & Zhao, 2013).
Environmental Catalysis
A specific study on 2-Iodo-N-isopropyl-5-methoxybenzamide showcased its high reactivity and environmentally benign nature as a catalyst for alcohol oxidation. This research highlights the compound's efficiency and sustainability in catalyzing the oxidation of alcohols, especially benzylic alcohols, under mild conditions (Yakura et al., 2018).
Eigenschaften
IUPAC Name |
3-iodo-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMWPTXZWPAGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-oxo-2-phenylethyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B410972.png)

![1-Methyl-2-oxo-2-phenylethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B410974.png)
![1-Oxo-1-phenylpropan-2-yl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B410976.png)
![1-Methyl-2-oxo-2-phenylethyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B410977.png)


![N-(3-chloro-2-methylphenyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B410982.png)
![N-[4-(benzyloxy)phenyl]-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410983.png)
![N-(4-methoxybenzyl)-2-[3-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410984.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B410988.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410989.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide](/img/structure/B410991.png)
